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Compound of Interest

Compound Name: 3-Methoxy-4-methylaniline

Cat. No.: B097499

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-4-methylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-4-methylaniline (CAS
16452-01-0), a key intermediate in various chemical syntheses, including pharmaceuticals and dyes. As
researchers and drug development professionals, understanding the structural characterization of such molecules
is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a
simple data repository, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry.

Molecular Identity and Structure

3-Methoxy-4-methylaniline, also known as o-cresidine, is an aromatic amine with the chemical formula CsH11NO.
Its structure features a benzene ring substituted with an amino (-NHz), a methoxy (-OCHs), and a methyl (-CHs3)
group. The relative positions of these substituents are crucial to the molecule's chemical properties and are
definitively confirmed by the spectroscopic methods detailed below.

Table 1: Chemical and Physical Properties of 3-Methoxy-4-methylaniline
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Property Value Source
CAS Number 16452-01-0 [1][21[3]
Molecular Formula CsH11NO (11031141
Molecular Weight 137.18 g/mol [11[41[5]
IUPAC Name 3-methoxy-4-methylaniline 4]
Synonyms o-Cresidine, 4-Methyl-m-anisidine [4]
Appearance White to brown crystalline solid

Melting Point 57-62 °C

graph "3 Methoxy 4 methylaniline Structure" {
layout=neato;

node [shape=plaintext];

edge [color="#202124"1;

// Atom nodes

C1 [label="C"];

C2 [label="C"1;

C3 [label="C"];

C4 [label="C"];

C5 [label="C"1;

C6 [label="C"1;

N7 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];
08 [label="0", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
C9 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"];
Cl0 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"];
H11 [label="H"]; H12 [label="H"]; // on N7

H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; // on (9

H16 [label="H"]1; H17 [label="H"]; H18 [label="H"]; // on C10

H19 [label="H"]; H20 [label="H"]; H21 [label="H"]; // Aromatic Hs// Positioning nodes
Cl [pos="0,1.5!"];

C2 [pos="-1.3,-0.75!"];

C3 [pos="-0.85,0.75!"];

C4 [p0s="0.85,0.75!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="0,-1.5!"];
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N7 [pos="1.75,1.6!"];
08 [pos="-1.75,1.6!"1;
C9 [pos="-2.5,2.4!"];
Cl0 [pos="2.6,-0.75!"];

// Dummy nodes for H positions to avoid clutter

sub N7 [label="", pos="2.1, 1.9", width=0.1, height=0.1];
sub N7 2 [label="", pos="1.75, 2.1", width=0.1, height=0.1];
sub C9 1 [label="", pos="-2.2, 2.9", width=0.1, height=0.1];
sub C9 2 [label="", pos="-3.0, 2.7", width=0.1, height=0.1];
sub C9 3 [label="", pos="-2.8, 2.0", width=0.1, height=0.1];
sub C10 1 [label="", pos="2.9, -0.2", width=0.1, height=0.1];
sub C10 2 [label="", pos="2.9, -1.3", width=0.1, height=0.1];
sub C10 3 [label="", pos="3.1, -0.75", width=0.1, height=0.1];
sub H19 [label="H", pos="-2.1, -1.2"];

sub H20 [label="H", pos="0, -2.2"];

sub H21 [label="H", pos="0.85, 1.4"];

// Edges for bonds
Cl -- C3; C1 -- C4; C3 -- C2; C4 -- C5; C2 -- Co; C5 -- Co;

C4 -- N7,
C3 -- 08;
08 -- C9;
c5 -- C10;

// Implicit bonds to H are not drawn to reduce clutter

}

Caption: Molecular Structure of 3-Methoxy-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the
carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

'H NMR Spectroscopy: Mapping the Proton Environment

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b097499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proton NMR (*H NMR) reveals the number of distinct proton environments and their neighboring protons. The
spectrum of 3-Methoxy-4-methylaniline is characterized by distinct signals for the aromatic protons, the amino
protons, the methoxy protons, and the methyl protons.

Expertise & Experience: The choice of solvent is critical in NMR. Deuterated chloroform (CDClIs) is a common
choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable solvent
peak. However, for amines, the -NHz proton signal can be broad and its chemical shift variable due to hydrogen
bonding and exchange with trace amounts of water. Running the sample in DMSO-de can sharpen the amine peak
and allow for definitive identification through D20 exchange.

Table 2: *H NMR Spectral Data for 3-Methoxy-4-methylaniline

Chemical Shift (5)

Multiplicity Integration Assighment Rationale
pPpm
Ortho to the electron-
donating -CHs group
~6.8 d 1H Ar-H (C5-H)

and meta to the -NH:
and -OCHs groups.

Ortho to the -NH2
group, showing

~6.6 dd 1H Ar-H (C6-H) coupling to two
neighboring aromatic
protons.

Ortho to the -OCHs

group and shielded
~6.5 d 1H Ar-H (C2-H) )

by its electron-

donating effect.

Characteristic singlet
for a methoxy group,
deshielded by the

attached oxygen.

~3.8 s 3H -OCHs

Broad singlet due to
quadrupole

~3.6 brs 2H -NH2 broadening and
potential proton
exchange.

Singlet for the
~2.2 S 3H Ar-CHs aromatic methyl

group.
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Note: The exact chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a
representative interpretation based on publicly available spectra.[4]

3C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule. Given the molecule's asymmetry, all
eight carbon atoms are expected to be chemically distinct.

Trustworthiness: The interpretation of 13C NMR is often supported by techniques like DEPT (Distortionless
Enhancement by Polarization Transfer), which can differentiate between CH, CHz, and CHs groups, adding a layer
of self-validation to the assignments.

Table 3: 13C NMR Spectral Data for 3-Methoxy-4-methylaniline

Chemical Shift (8) ppm Assignment Rationale

Aromatic carbon attached to the highly
~150.0 C-OCHs (C3) electronegative oxygen atom,
resulting in significant deshielding.

Carbon attached to the nitrogen of the

~140.0 C-NH2 (C1) )

amino group.

Quaternary carbon attached to the
~130.0 C-CHs (C4)

methyl group.
~122.0 C5 Aromatic CH carbon.

Aromatic CH carbon, shielded by the
~115.0 Cc6 )

ortho amino group.

Aromatic CH carbon, strongly shielded
~110.0 Cc2

by the ortho methoxy group.

Methoxy carbon, deshielded by the
~55.0 -OCHs

attached oxygen.

Methyl carbon, appearing in the
~16.0 -CHs y PP 9

typical aliphatic region.

Note: Data is an interpretation based on expected chemical shifts and publicly available spectra.[4]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Methoxy-4-methylaniline in ~0.7 mL of a deuterated
solvent (e.g., CDCls or DMSO-de) in a standard 5 mm NMR tube.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-methylaniline
https://www.benchchem.com/product/b097499?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-methylaniline
https://www.benchchem.com/product/b097499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a
homogeneous magnetic field.

+ 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves a 30-45
degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

¢ 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be required for a
good signal-to-noise ratio.

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase
and baseline correction. Integrate the 'H NMR signals and reference both spectra to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works
by measuring the absorption of infrared radiation, which excites molecular vibrations.

Authoritative Grounding: The specific frequencies at which a functional group absorbs are well-documented and
serve as reliable diagnostics. For instance, the N-H stretching vibrations of primary amines typically appear as a
doublet in the 3300-3500 cm~1 region, a hallmark feature to look for.

Table 4: Key IR Absorption Bands for 3-Methoxy-4-methylaniline

Frequency (cm™?) Vibration Type Functional Group
3450 - 3300 (doublet) N-H Symmetric & Asymmetric Stretch Primary Amine (-NHz)
3050 - 3000 C-H Aromatic Stretch Ar-H

2950 - 2850 C-H Aliphatic Stretch -CHs, -OCHs

N-H Scissoring (Bending) & C=C ) o
1620 - 1580 ) Amine & Aromatic Ring
Aromatic Stretch

1520 - 1480 C=C Aromatic Stretch Aromatic Ring

1250 - 1200 C-0O Asymmetric Stretch Aryl-Alkyl Ether
1050 - 1020 C-O Symmetric Stretch Aryl-Alkyl Ether

850 - 750 C-H Out-of-plane Bending Substituted Benzene

Source: Data interpreted from the FTIR spectrum available on PubChem.[4]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
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o Sample Preparation: Grind 1-2 mg of 3-Methoxy-4-methylaniline with ~100 mg of dry, spectroscopic grade
Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

+ Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin,
transparent pellet.

« Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric
CO2z and H20.

o Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural
information. For a compound like 3-Methoxy-4-methylaniline, Electron lonization (El) is a common technique.

Expertise & Experience: In EI-MS, the molecular ion (M*) is often observed, which directly confirms the molecular
weight. The fragmentation pattern is the molecule's "fingerprint." The most stable carbocations will typically form the
most abundant fragment ions. For this molecule, the loss of a methyl radical from the methoxy group is a highly
probable initial fragmentation step due to the stability of the resulting oxonium ion.

Table 5: Major Fragments in the EI-Mass Spectrum of 3-Methoxy-4-methylaniline

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
137 [CsH11NO]* Molecular lon (M*")
Loss of a methyl radical from the
122 [M - CH3]*
methoxy group.
106 [M - OCH3s]*+ Loss of a methoxy radical.
Subsequent loss of carbon monoxide
94 [M-CHs - COl*

from the m/z 122 fragment.

Source: Data interpreted from the NIST GC-MS spectrum available on PubChem.[4]

Molecular lon -«CH [M - CHs]*+ -co [M - CHs - COl*+
CsH11NO* B C7HsNO* Emm— CeHsN*
m/z =137 m/z =122 m/z = 94

Click to download full resolution via product page
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Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry
(GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane
or ethyl acetate.

e GC Method:
o Injector: Set to a temperature of ~250 °C. Inject 1 pL of the sample solution in split or splitless mode.
o Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-
20 °C/min up to a final temperature of ~280 °C.

e MS Method:
o Interface: Set the transfer line temperature to ~280 °C.
o lon Source: Use standard Electron lonization (El) at 70 eV. Set the source temperature to ~230 °C.
o Analyzer: Scan a mass range from m/z 40 to 400.

o Data Analysis: Identify the peak corresponding to 3-Methoxy-4-methylaniline in the total ion chromatogram and
analyze its corresponding mass spectrum.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique provides the full picture. The true power of spectroscopic characterization lies in the integration
of data from multiple methods.

MS establishes the molecular weight as 137 g/mol , corresponding to the formula CsH11NO.
* IR confirms the presence of key functional groups: a primary amine (-NHz), an ether (C-O), and an aromatic ring.

e 13C NMR verifies the existence of eight unique carbon atoms, including two methyls, three aromatic CHs, and
three quaternary aromatic carbons.

* 1H NMR pieces the puzzle together, showing the connectivity and relative positions of the protons, confirming the
1,2,4-trisubstitution pattern on the benzene ring.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of 3-Methoxy-
4-methylaniline, ensuring its identity and purity for downstream applications in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [spectroscopic data of 3-Methoxy-4-methylaniline (NMR, IR, MS)].
BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097499%#spectroscopic-
data-of-3-methoxy-4-methylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to drive Ontario, CA 91761, United States

progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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